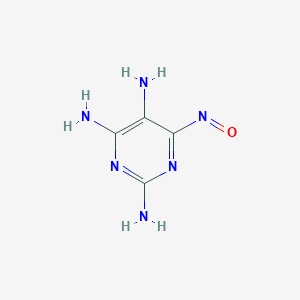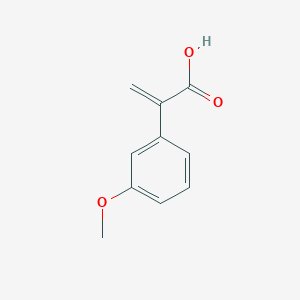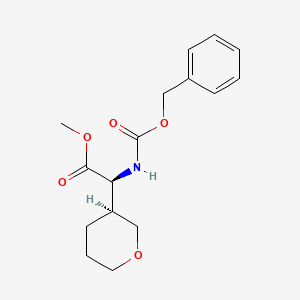
2-((Tert-butoxycarbonyl)amino)-4,5-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tert-butoxycarbonyl)amino)-4,5-difluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two fluorine atoms on a benzoic acid core. This compound is often used in organic synthesis, particularly in the protection of amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4,5-difluorobenzoic acid typically involves the protection of an amino group using a tert-butoxycarbonyl group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is often carried out in solvents like tetrahydrofuran (THF) or acetonitrile, and bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) are used to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds like this compound can be scaled up using flow microreactor systems. These systems offer efficient, versatile, and sustainable production methods compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4,5-difluorobenzoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: The fluorine atoms on the benzoic acid core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-4,5-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the preparation of bioactive compounds and molecular probes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4,5-difluorobenzoic acid primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino group during various chemical reactions and can be selectively removed under acidic conditions . The fluorine atoms on the benzoic acid core can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-((Tert-butoxycarbonyl)amino)-4,5-difluorobenzoic acid is unique due to the presence of both the Boc protecting group and the fluorine atoms on the benzoic acid core. This combination provides specific reactivity and stability characteristics that are valuable in synthetic organic chemistry .
Properties
Molecular Formula |
C12H13F2NO4 |
|---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
4,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-5-8(14)7(13)4-6(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
MGKVIHISTYVBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


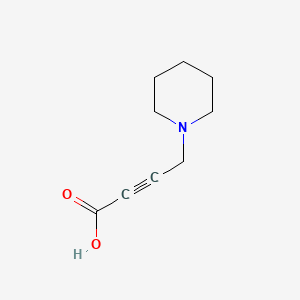
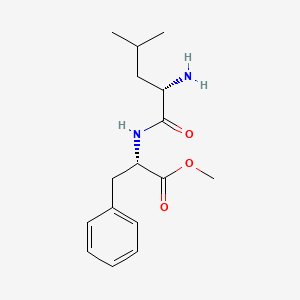
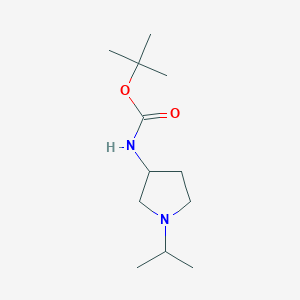
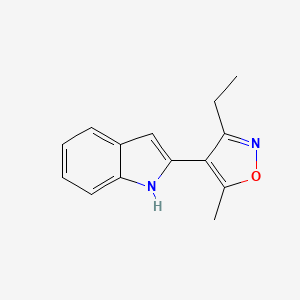
![2-(Chloromethyl)-3-methylbenzo[b]thiophene](/img/structure/B8654484.png)

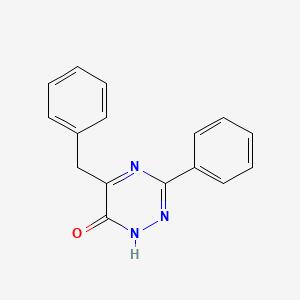
![N-[2-(4-Iodophenyl)propan-2-yl]formamide](/img/structure/B8654511.png)

